molecular formula C6H12LiO10P B12859258 Lithium 6-phospho-D-galactonate

Lithium 6-phospho-D-galactonate

Cat. No.: B12859258
M. Wt: 282.1 g/mol
InChI Key: XLFBFKGAVJLXCJ-FLGKMABCSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 6-phospho-D-galactonate involves the phosphorylation of D-galactonic acid. The reaction typically requires a phosphorylating agent such as phosphoric acid or a phosphoryl chloride derivative under controlled conditions. The lithium salt form is obtained by neutralizing the resulting phospho-D-galactonic acid with lithium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, including temperature, pH, and reactant concentrations. The final product is purified using crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Lithium 6-phospho-D-galactonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphorylated sugars, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Lithium 6-phospho-D-galactonate has diverse applications in scientific research:

Mechanism of Action

Lithium 6-phospho-D-galactonate exerts its effects by inhibiting specific enzymes in the pentose phosphate pathway. It inhibits the NADP±dependent oxidative decarboxylation of 6-phospho-D-gluconate to D-ribulose 5-phosphate, catalyzed by 6-phospho-gluconate dehydrogenase. This inhibition affects the overall metabolic flux through the pathway, impacting cellular energy production and redox balance .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H12LiO10P

Molecular Weight

282.1 g/mol

IUPAC Name

lithium;(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoate

InChI

InChI=1S/C6H13O10P.Li/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12;/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15);/q;+1/p-1/t2-,3+,4+,5-;/m1./s1

InChI Key

XLFBFKGAVJLXCJ-FLGKMABCSA-M

Isomeric SMILES

[Li+].C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)(O)O

Canonical SMILES

[Li+].C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)(O)O

Origin of Product

United States

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